(2S,6S)-2,6-dimethylpiperazine

Descripción

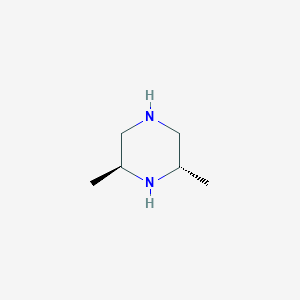

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,6S)-2,6-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNWESYYDINUHV-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428479 | |

| Record name | (2S,6S)-2,6-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402832-69-3 | |

| Record name | (2S,6S)-2,6-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthetic Methodologies for 2s,6s 2,6 Dimethylpiperazine

Strategies for Establishing Absolute Stereochemistry

The creation of the two stereogenic centers in (2S,6S)-2,6-dimethylpiperazine with the correct absolute configuration requires precise stereochemical control. The primary strategies employed involve either the diastereoselective modification of a pre-existing chiral scaffold or the use of cyclization reactions where the stereochemistry is set during the ring-forming step.

Diastereoselective alkylation is a powerful strategy that introduces substituents onto a molecule in a stereocontrolled manner, often guided by a chiral auxiliary or a pre-existing stereocenter. In the context of piperazine (B1678402) synthesis, this typically involves the alkylation of an enolate or a related reactive intermediate derived from a chiral precursor.

One effective method for synthesizing this compound involves a diastereoselective triflate alkylation. acs.org This approach utilizes a chiral starting material to direct the introduction of a methyl group, thereby establishing the second stereocenter with high selectivity.

The synthesis begins with a chiral amino alcohol, such as (S)-alaninol, which is converted into a key intermediate. The stereochemistry of the final product is dictated by the stereocenter of the starting amino alcohol. A notable synthesis employs a diastereoselective alkylation of a triflate precursor derived from L-alanine. The high degree of stereocontrol in the alkylation step is a key feature of this methodology, with one diastereomer being observed predominantly by NMR analysis. acs.org This efficiency highlights the utility of the triflate alkylation strategy for controlling absolute stereochemistry in the synthesis of chiral 2,6-methylated piperazines. acs.org

Table 1: Key Features of Triflate Alkylation for this compound Synthesis

| Feature | Description | Reference |

|---|---|---|

| Starting Material | Chiral precursors derived from amino acids (e.g., L-alanine). | acs.org |

| Key Reaction | Diastereoselective alkylation of a triflate intermediate. | acs.org |

| Stereocontrol | The existing stereocenter in the precursor directs the stereochemistry of the newly formed center. | acs.org |

| Observed Selectivity | High diastereoselectivity, with only one diastereomer being observed by NMR in specific instances. | acs.org |

The diastereoselective functionalization of lactam intermediates, specifically 2-oxopiperazines, represents another important route to chiral piperazines. benjamin-bouvier.fr This strategy often involves the alkylation of an enolate derived from a chiral lactam. The stereochemical outcome is controlled by a chiral auxiliary, typically attached to one of the nitrogen atoms.

Quantum chemistry calculations have been used to understand the origins of stereoselectivity in the alkylation of 1,4-disubstituted-2-oxopiperazines. benjamin-bouvier.fr These studies show that the enantiofacial discrimination is governed by a delicate balance between steric hindrance and the conformational control of the piperazine ring. benjamin-bouvier.fr By grafting a chiral alcohol to the N1 position, the alkylation at the C3 position can proceed with high diastereomeric excesses (>96%). benjamin-bouvier.fr The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thus establishing the desired stereochemistry. After the alkylation step, the chiral auxiliary can be cleaved, and the lactam carbonyl group can be reduced to afford the target chiral piperazine.

Table 2: Diastereoselective Alkylation of Lactam Intermediates

| Parameter | Details | Reference |

|---|---|---|

| Intermediate | Chiral 2-oxopiperazine (lactam). | benjamin-bouvier.fr |

| Method | Alkylation of the corresponding enolate. | benjamin-bouvier.frdocumentsdelivered.com |

| Stereocontrol Element | Chiral auxiliary attached to a nitrogen atom (N1). | benjamin-bouvier.fr |

| Achieved Selectivity | High diastereomeric excesses (d.e. > 96%). | benjamin-bouvier.fr |

| Mechanism | The chiral auxiliary creates steric hindrance, directing the approach of the electrophile. | benjamin-bouvier.fr |

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds like piperazines. When these reactions are conducted on chiral, non-racemic precursors, the stereochemistry of the starting material can be transferred to the final cyclic product.

A novel and efficient strategy for preparing this compound employs an intramolecular Mitsunobu reaction as the key ring-forming step. acs.org The Mitsunobu reaction is a versatile method for converting alcohols into various functional groups with inversion of stereochemistry at the carbinol center. uni-regensburg.denih.govnih.gov

In this synthetic route, a linear precursor containing two stereogenic centers and terminal alcohol and amine functionalities is prepared from a chiral source like methyl (S)-lactate. acs.org The crucial step is the intramolecular cyclization, promoted by reagents such as triphenylphosphine (B44618) (PPh3) and diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). This reaction proceeds under mild conditions to form the piperazine ring. uni-regensburg.denih.gov The stereochemistry at the two centers, established in the linear precursor, is retained in the final cyclic product. This method provides a general and efficient strategy for preparing a variety of 2,6-methylated piperazines where the absolute stereochemistry can be readily controlled. acs.org

Reductive cyclization offers another powerful avenue for the synthesis of substituted piperazines. mdpi.comnih.gov A notable example is the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines. mdpi.comnih.gov This method involves the sequential double Michael addition of nitrosoalkenes to a primary amine to generate a dioxime precursor. mdpi.com

The subsequent catalytic hydrogenation of this precursor leads to the formation of the piperazine ring. The key stages of the proposed mechanism involve the hydrogenolysis of both N-O bonds to form a diimine intermediate, which then cyclizes. mdpi.com Subsequent hydrogenation steps yield the final piperazine product. A significant advantage of this method is the predominant formation of cis-2,6-isomers, which can be explained by the addition of dihydrogen from the less sterically hindered face of a dihydropyrazine (B8608421) intermediate. mdpi.com By using chiral primary amines derived from α-amino acids, this method can be adapted for the synthesis of chiral piperazines. mdpi.comnih.gov Another relevant approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which produces chiral piperazin-2-ones that can be subsequently reduced to the corresponding chiral piperazines. dicp.ac.cn

Table 3: Comparison of Reductive Cyclization Methods

| Method | Precursor | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Catalytic Reductive Cyclization of Dioximes | Bis(oximinoalkyl)amines | Sequential Michael addition followed by catalytic hydrogenation (e.g., with Pd/C or Ra-Ni). | Predominantly forms cis-isomers. Stereospecific in some cases. | mdpi.comnih.gov |

| Asymmetric Hydrogenation of Pyrazin-2-ols | 5,6-disubstituted pyrazin-2-ols | Palladium-catalyzed asymmetric hydrogenation in the presence of a chiral ligand. | Produces chiral piperazin-2-ones with high enantioselectivity (up to 90% ee). | dicp.ac.cn |

Chiral Pool-Assisted Synthesis

Chiral pool synthesis represents a powerful strategy for the construction of enantiomerically pure molecules by leveraging the inherent chirality of naturally occurring compounds. Amino acids and their derivatives, as well as other chiral materials, serve as versatile starting points for the synthesis of complex chiral targets like this compound.

Utilization of Amino Acid Precursors (e.g., S-Phenylalanine, N-t-Boc-L-Alanine)

Amino acids are among the most utilized chiral precursors due to their ready availability in enantiopure forms. A concise and modular asymmetric synthesis of cis-2,6-disubstituted piperazines has been developed starting from readily available amino acid precursors. nih.gov This approach allows for the stereoselective preparation of piperazine derivatives with various substituents at different positions on the ring. nih.gov

While a direct, detailed synthesis of this compound from S-Phenylalanine is not extensively detailed in the reviewed literature, the general strategy involves the conversion of the amino acid into a suitable diamine precursor, which then undergoes cyclization. For instance, a common pathway involves the reduction of the carboxylic acid moiety to an alcohol, conversion of the alcohol to a leaving group, and subsequent intramolecular cyclization with a second amino group. The stereochemistry at the C2 and C6 positions of the resulting piperazine is directly derived from the stereocenter of the starting amino acid.

The use of N-t-Boc-L-alanine as a precursor for cis-2,6-dialkylpiperidines has been documented, and this strategy can be conceptually extended to piperazine synthesis. rsc.org The synthesis of the enantiomeric series of 2,6-methylated piperazines has been successfully achieved, with the dimethyl enantiomers, (2R,6R)- and this compound, being prepared through methods such as diastereoselective triflate alkylation or a novel intramolecular Mitsunobu reaction to establish the required stereochemistry. organic-chemistry.org

A general synthetic route starting from an N-protected L-alanine derivative would typically involve the following key steps:

Chain Elongation and Functional Group Interconversion: The carboxyl group of N-t-Boc-L-alanine is converted into a suitable functional group for the introduction of the second nitrogen atom and the second methyl group. This could involve reduction to an alcohol, followed by conversion to a halide or sulfonate.

Introduction of the Second Chiral Center: A crucial step is the introduction of the second methyl group with the correct stereochemistry. This can be achieved through various diastereoselective reactions.

Cyclization: The linear precursor containing two nitrogen atoms and two methyl groups is then cyclized to form the piperazine ring. This is often achieved via an intramolecular nucleophilic substitution.

Deprotection: The final step involves the removal of the protecting groups from the nitrogen atoms to yield the desired this compound.

Asymmetric Synthesis from Chiral Materials (e.g., Methyl (R)-Lactate)

Methyl (R)-lactate is another valuable chiral building block that can be employed in asymmetric synthesis. lookchem.comchemicalbook.comleapchem.com While a specific, detailed synthetic route for this compound originating from methyl (R)-lactate is not prominently described in the surveyed literature, its utility in establishing stereocenters in other complex molecules suggests its potential applicability. A hypothetical route could involve the conversion of the hydroxyl group of methyl (R)-lactate into an amino group with retention or inversion of configuration, followed by chain extension and introduction of the second chiral center and subsequent cyclization. The stereochemistry of the final product would be dictated by the chirality of the starting lactate (B86563) and the stereoselectivity of the subsequent reactions.

Catalytic Asymmetric Approaches

Catalytic asymmetric methods offer an elegant and atom-economical alternative to chiral pool synthesis. These approaches utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

Palladium-Catalyzed Decarboxylative Allylic Alkylation

Palladium-catalyzed decarboxylative allylic alkylation (DAAA) has emerged as a powerful tool for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govrsc.org This methodology has been successfully applied to the synthesis of gem-disubstituted N-Boc diazaheterocycles, including piperazinones, which can be further converted to the corresponding piperazines. wiley-vch.de

The general strategy involves the reaction of an allyl β-keto ester or an allyl enol carbonate with a palladium catalyst in the presence of a chiral ligand. The reaction proceeds through the formation of a π-allylpalladium intermediate and an enolate, which then couple to form the product. The enantioselectivity is controlled by the chiral ligand, which dictates the facial selectivity of the nucleophilic attack of the enolate on the π-allyl complex. While a direct application of this method to the synthesis of this compound is not explicitly detailed, the successful synthesis of related chiral piperazinones demonstrates the potential of this approach. For instance, the alkylation of a suitable piperazinone precursor at the α-position with an allyl group, followed by subsequent modification of the allyl moiety, could lead to the desired 2,6-dimethyl substitution pattern.

Other Catalytic Methods for Piperazine Ring Construction

Several other catalytic methods have been developed for the asymmetric construction of the piperazine ring.

Palladium-Catalyzed Carboamination and Hydroamination: A concise and modular asymmetric synthesis of cis-2,6-disubstituted piperazines has been achieved through a palladium-catalyzed carboamination of an N1-aryl-N2-allyl-1,2-diamine with an aryl bromide. nih.govnih.gov This reaction forms the piperazine ring and creates two new bonds in a single step with high diastereoselectivity (14-20:1 dr) and enantiomeric excess (>97% ee). nih.govnih.gov Similarly, a highly diastereoselective intramolecular palladium-catalyzed hydroamination has been developed for the synthesis of 2,6-disubstituted piperazines. nih.govorganic-chemistry.orgresearchgate.net The starting aminoalkenes for this reaction are prepared from amino acid-derived cyclic sulfamidates. nih.govorganic-chemistry.org

Rhodium-Catalyzed Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation is a well-established method for the enantioselective reduction of prochiral olefins and imines. wiley-vch.dersc.org This technique can be applied to the synthesis of chiral piperazines by the hydrogenation of a corresponding prochiral dihydropyrazine or a related unsaturated precursor. The choice of the chiral phosphine (B1218219) ligand is crucial for achieving high enantioselectivity in the final product.

Preparation of Enantiopure 2,6-Methylated Piperazine Series

The complete series of enantiopure 2,6-methylated piperazines, including (2R,6R)- and this compound, has been synthesized using two key bond-forming strategies: diastereoselective triflate alkylation and a novel intramolecular Mitsunobu reaction. organic-chemistry.org These methods provide efficient and general routes to a variety of 2,6-methylated piperazines with controlled absolute stereochemistry. organic-chemistry.org

The following table summarizes the key synthetic strategies and outcomes for the preparation of the enantiopure dimethylpiperazine isomers:

| Starting Material | Key Reaction | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| L-Alanine derivative | Diastereoselective triflate alkylation | This compound | >95:5 | >98% | organic-chemistry.org |

| D-Alanine derivative | Diastereoselective triflate alkylation | (2R,6R)-2,6-dimethylpiperazine | >95:5 | >98% | organic-chemistry.org |

| L-Alanine derivative | Intramolecular Mitsunobu reaction | This compound | >95:5 | >98% | organic-chemistry.org |

| D-Alanine derivative | Intramolecular Mitsunobu reaction | (2R,6R)-2,6-dimethylpiperazine | >95:5 | >98% | organic-chemistry.org |

Optimization of Synthetic Routes for Yield and Stereocontrol

The enantioselective synthesis of this compound and other cis-2,6-disubstituted piperazines is a significant challenge in medicinal and organic chemistry. nih.gov The optimization of synthetic routes to maximize both chemical yield and stereocontrol is crucial for accessing enantiomerically pure compounds for various applications, including their use as allosteric inhibitors of enzymes like Carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1). nih.gov Researchers have developed several methodologies, each with specific parameters that can be fine-tuned to achieve high levels of diastereoselectivity and enantioselectivity.

Key strategies focus on catalytic asymmetric reactions and the direct functionalization of piperazine precursors. These methods include palladium-catalyzed carboamination, asymmetric hydrogenation of heterocyclic precursors, and asymmetric lithiation-trapping of the piperazine ring. nih.govresearchgate.netrsc.org Optimization efforts within these routes often involve screening catalysts, modifying protecting groups, and adjusting reaction conditions such as temperature and solvent systems. unl.pt

Palladium-Catalyzed Asymmetric Carboamination

A concise and modular asymmetric synthesis for cis-2,6-disubstituted piperazines has been developed utilizing a palladium-catalyzed carboamination reaction as the key step. nih.gov This methodology involves the cyclization of an N¹-aryl-N²-allyl-1,2-diamine with an aryl bromide, which simultaneously generates the heterocyclic ring and forms two new bonds. nih.gov

Optimization of this route has demonstrated high levels of stereocontrol. The cyclizations consistently afford the cis-2,6-disubstituted piperazines with high diastereomeric ratios (dr), often exceeding 20:1. nih.gov Furthermore, the enantiomeric excess (ee) for the products is typically greater than 97%. nih.gov The reaction has been shown to be tolerant of a variety of functional groups on the N-1 aryl ring, including electron-rich, neutral, and poor aryl bromides, as well as different protecting groups on the N-4 position (e.g., benzyl (B1604629), allyl). nih.gov This modularity allows for the construction of diverse derivatives with specific substituents at C2, C6, N1, and N4 from simple amino acid precursors. nih.gov

Table 1: Asymmetric Synthesis of 2,6-Disubstituted Piperazines via Pd-Catalyzed Carboamination nih.gov

| Substrate Protecting Group (N-4) | Aryl Bromide Coupling Partner | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Benzyl (Bn) | p-chlorophenyl bromide | >20:1 | >97% | High |

| Allyl (All) | p-cyanophenyl bromide | >20:1 | >97% | High |

| p-methoxyphenyl (PMP) | Electron-neutral aryl bromides | >20:1 | >97% | High |

| Benzyl (Bn) | β-bromostyrene | Not specified | Not specified | Low (~25%) |

Asymmetric Hydrogenation of Pyrazin-2-ol Precursors

An alternative strategy for accessing chiral disubstituted piperazines involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. rsc.org This method proceeds via a chiral piperazin-2-one (B30754) intermediate. The initial hydrogenation step is optimized to produce the piperazin-2-one with excellent diastereoselectivities and enantioselectivities. rsc.org Subsequently, the chiral intermediate is converted into the desired chiral piperazine product without any loss of optical purity. rsc.org This two-step approach provides a reliable and efficient route to enantiopure 2,6-disubstituted piperazines.

Asymmetric Lithiation-Trapping of N-Boc Piperazines

Direct functionalization of an intact piperazine ring offers another pathway to enantiopure α-substituted piperazines. researchgate.net This approach utilizes the asymmetric lithiation of an N-Boc piperazine, often functionalized with a chiral auxiliary like α-methylbenzyl, using reagents such as s-BuLi in combination with a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate. researchgate.net This method has been successfully applied to the stereoselective synthesis of 2,6-trans-piperazines. researchgate.net

Optimization of this methodology revealed that the yield and enantioselectivity are significantly influenced by the nature of the electrophile used for trapping and the substituent on the distal nitrogen atom. researchgate.net Detailed mechanistic studies, including the use of in situ IR spectroscopy to optimize lithiation times, were necessary to understand and control the reaction outcome. researchgate.net A key challenge identified was a ring-fragmentation side reaction of the lithiated piperazines, which could be minimized by employing sterically hindered N-alkyl groups. researchgate.net Furthermore, a "diamine-switch" strategy was developed to enhance enantioselectivity for certain electrophiles. researchgate.net

Stereochemistry and Biological Activity

The critical importance of achieving high stereocontrol is underscored by the differential biological activity of stereoisomers. In the development of allosteric inhibitors for CPS1, various stereoisomers of 2,6-dimethylpiperazine (B42777) derivatives were synthesized and evaluated. nih.gov Initial investigations focused on exploring the piperazine core through a one-pot bisacylation of different piperazine starting materials. nih.gov While the racemic cis-2,6-dimethyl analog (a mixture of 2S,6S and 2R,6R) showed activity, separating the isomers revealed a significant difference. The (2R,6R) isomer exhibited an 18-fold enhancement in inhibitory activity compared to its enantiomer and the meso-compound, highlighting that precise stereocontrol is paramount for optimizing pharmacological properties. nih.gov

Table 2: Influence of Stereochemistry on CPS1 Inhibition nih.gov

| Compound | Description | IC₅₀ (nM) |

|---|---|---|

| 6 | Racemic cis-2,6-dimethylpiperazine (B139716) derivative | ~6500 |

| 10 | (2S,6R)-dimethylpiperazine derivative (meso) | Comparable to 6 |

| 11 | (2S,6S)-dimethylpiperazine derivative | Comparable to 6 |

| 12 (H3B-374) | (2R,6R)-dimethylpiperazine derivative | 360 |

Stereochemical Principles and Conformational Analysis of 2s,6s 2,6 Dimethylpiperazine

Absolute Configuration Determination and Characterization

The absolute configuration of (2S,6S)-2,6-dimethylpiperazine, also known as trans-2,6-dimethylpiperazine, defines the specific spatial arrangement of its atoms. The designation (2S,6S) indicates that both chiral centers at positions 2 and 6 of the piperazine (B1678402) ring possess the S configuration. This trans relationship between the two methyl groups is a key stereochemical feature.

The determination and characterization of this absolute configuration and the relative stereochemistry are accomplished through various analytical techniques:

X-ray Crystallography: This powerful technique provides unambiguous proof of the stereochemistry of a molecule in the solid state. For 2,6-disubstituted piperazines, X-ray crystallography has been used to confirm the trans configuration of the substituents. nih.gov In a study of the closely related trans-2,5-dimethylpiperazine-1,4-diium salt, X-ray analysis revealed that the piperazine ring adopts a chair conformation with the methyl groups in equatorial positions. nih.gov This provides strong evidence for the preferred solid-state conformation of the trans-dimethylpiperazine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, including two-dimensional techniques such as COSY, HSQC, and HMBC, is instrumental in determining the connectivity and relative stereochemistry of molecules in solution. For this compound, the coupling constants between protons on the piperazine ring can elucidate the relative orientation of the methyl groups. The observation of a single diastereomer by ¹H and ¹³C NMR spectroscopy can confirm the high purity of a specific stereoisomer. nih.gov The enantiomeric purity, or enantiomeric excess (ee), can be determined by NMR using chiral derivatizing agents. acs.org

Table 1: Spectroscopic and Crystallographic Data for the Characterization of 2,6-Dimethylpiperazine (B42777) Stereoisomers

| Technique | Observation | Interpretation |

| X-ray Crystallography | Defines the precise three-dimensional arrangement of atoms in a crystal. | Confirms the trans relative stereochemistry of the methyl groups. nih.gov |

| ¹H NMR Spectroscopy | The magnitude of proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations. | Differentiates between cis and trans isomers and provides information on the ring conformation. nih.gov |

| ¹³C NMR Spectroscopy | The number of distinct carbon signals. | Confirms the symmetry of the molecule, consistent with the trans configuration. nih.gov |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Determines the enantiomeric excess (ee) of the sample. acs.org |

Diastereoselectivity and Enantiomeric Excess in Synthetic Pathways

The synthesis of this compound with high stereochemical purity is a significant challenge in organic chemistry. Several synthetic strategies have been developed to control both the relative stereochemistry (diastereoselectivity) to favor the trans isomer and the absolute stereochemistry (enantioselectivity) to obtain the desired (2S,6S) enantiomer in high enantiomeric excess (ee).

One notable method for achieving high diastereoselectivity is the palladium-catalyzed intramolecular hydroamination of aminoalkenes. This reaction has been shown to be highly diastereoselective for the formation of trans-2,6-disubstituted piperazines. nih.gov The stereochemical outcome is dictated by the transition state of the cyclization, where steric interactions favor the placement of the substituents in a pseudo-equatorial orientation, leading to the trans product.

For the enantioselective synthesis of this compound, several approaches have been successfully employed, starting from chiral precursors or using chiral catalysts. These methods are crucial for accessing the pure enantiomer, which is often required for pharmaceutical applications. Key strategies include:

Diastereoselective Triflate Alkylation: This method utilizes a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction, leading to the formation of the desired stereoisomer. acs.org

Intramolecular Mitsunobu Reaction: This reaction allows for the stereospecific conversion of a chiral amino alcohol precursor into the corresponding piperazine ring with inversion of configuration at one of the chiral centers. acs.org

These synthetic routes have demonstrated the ability to produce this compound with very high enantiomeric purity.

Table 2: Selected Synthetic Methods for this compound and their Stereochemical Outcomes

| Synthetic Method | Key Features | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) |

| Palladium-Catalyzed Hydroamination | Intramolecular cyclization of an aminoalkene. | High diastereoselectivity for trans isomer. | Dependent on the chirality of the starting material. |

| Diastereoselective Triflate Alkylation | Utilizes a chiral starting material to control stereochemistry. | Only one diastereomer observed by NMR. | >98% ee |

| Intramolecular Mitsunobu Reaction | Cyclization of a chiral amino alcohol. | High diastereoselectivity. | >98% ee |

Conformational Preferences of the Piperazine Ring System

The six-membered piperazine ring is not planar and can adopt several conformations to minimize steric and torsional strain. The most common conformations are the chair and the twist-boat forms.

The chair conformation is generally the most stable conformation for the piperazine ring, as it minimizes both angle strain and torsional strain by staggering all the substituents on adjacent atoms. In this conformation, the substituents can occupy either axial or equatorial positions.

The twist-boat conformation is another possible conformation that is generally higher in energy than the chair form. However, in certain substituted piperazines, the twist-boat can become the preferred conformation to alleviate specific steric interactions.

In this compound, the two methyl groups are in a trans relationship. In a chair conformation, this allows for both methyl groups to occupy equatorial positions , which is the most stable arrangement. An axial orientation would lead to significant steric clashes with the other axial substituents on the ring, known as 1,3-diaxial interactions.

However, research on trans-2,6-disubstituted piperazines has revealed that the twist-boat conformation can be the preferred conformation in some cases. nih.gov This preference is attributed to the avoidance of A(1,3) strain , a type of steric interaction that occurs in the chair conformation between a substituent on the ring and the substituents on the nitrogen atoms. By adopting a twist-boat conformation, the molecule can position the substituents in a way that minimizes these unfavorable interactions.

The energetic balance between the diequatorial chair and the twist-boat conformation is subtle and can be influenced by the nature of the substituents on the nitrogen atoms and the solvent.

Stereochemical Implications in Molecular Recognition and Interactions

The specific three-dimensional structure of this compound is crucial for its ability to interact with other chiral molecules, such as biological receptors and enzymes. The precise spatial arrangement of the methyl groups and the nitrogen lone pairs dictates how the molecule can bind to a specific site.

A compelling example of the importance of stereochemistry in molecular recognition is found in the development of allosteric inhibitors for carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), a potential target in cancer therapy. nih.gov In a study exploring various substituted piperazines, it was discovered that the stereochemistry at the 2 and 6 positions had a profound impact on the inhibitory activity.

Specifically, the (2R,6R)-2,6-dimethylpiperazine derivative, the enantiomer of the subject of this article, exhibited a significant 18-fold enhancement in activity compared to the racemic mixture and the other stereoisomers. nih.gov X-ray crystallography of the (2R,6R) inhibitor bound to CPS1 revealed that the piperazine core adopts a staggered, flat conformation within the allosteric binding pocket. This conformation allows for optimal interactions between the substituents on the piperazine and the amino acid residues of the protein. The study rationalized that the lower activity of the other stereoisomers was due to their core structures being less amenable to adopting this specific bioactive conformation. nih.gov

This example clearly demonstrates that the absolute configuration of the methyl groups in 2,6-dimethylpiperazine is a critical factor in molecular recognition and biological activity. The defined stereochemistry of this compound makes it a valuable chiral building block in medicinal chemistry and a tool for probing stereoselective interactions in biological systems.

Advanced Derivatization Strategies and Scaffold Modification of 2s,6s 2,6 Dimethylpiperazine

N-Alkylation and N-Functionalization Strategies

The secondary amines of the piperazine (B1678402) ring are readily amenable to a wide range of functionalization reactions, providing a primary avenue for structural diversification.

N-alkylation is a fundamental strategy for elaborating the (2S,6S)-2,6-dimethylpiperazine scaffold. This can be achieved through various methods, including reductive amination with aldehydes or ketones and nucleophilic substitution with alkyl halides. For instance, the synthesis of a polysubstituted derivative such as a tris(phenylmethyl) analog, while not explicitly detailed for the (2S,6S)-isomer in readily available literature, would theoretically proceed via standard N-alkylation protocols. The two secondary amines of the piperazine ring can be sequentially or simultaneously alkylated.

A common approach involves the reaction of this compound with a suitable benzylating agent, such as benzyl (B1604629) bromide, in the presence of a base to neutralize the hydrobromic acid formed during the reaction. The choice of reaction conditions, including the stoichiometry of the alkylating agent, the nature of the base, and the solvent, can influence the degree of substitution. To achieve trisubstitution, one of the nitrogen atoms would need to be quaternized, forming a quaternary ammonium (B1175870) salt.

Table 1: Common N-Alkylation and N-Functionalization Reactions

| Reaction Type | Reagents | Product Type |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkylpiperazine |

| Nucleophilic Substitution | Alkyl Halide, Base (e.g., K₂CO₃, Et₃N) | N-Alkylpiperazine |

| Acylation | Acyl Chloride, Base | N-Acylpiperazine |

| Arylation | Aryl Halide, Palladium Catalyst | N-Arylpiperazine |

In the synthesis of complex molecules containing the this compound core, selective protection of one or both nitrogen atoms is often necessary to control the regioselectivity of subsequent reactions. Orthogonal protection strategies are particularly valuable, as they allow for the sequential deprotection of different protecting groups under specific, non-interfering conditions.

Commonly employed amine protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The selection of a protecting group is dictated by its stability to the reaction conditions planned for other parts of the molecule and the mildness of its removal conditions. For example, the Boc group is acid-labile and can be removed with trifluoroacetic acid (TFA), while the Cbz group is typically cleaved by hydrogenolysis. The Fmoc group is base-labile and is removed by treatment with a secondary amine like piperidine.

The ability to selectively protect one nitrogen atom of this compound allows for the stepwise introduction of different substituents at the N1 and N4 positions, enabling the synthesis of unsymmetrical derivatives.

Table 2: Orthogonal Amine Protecting Groups

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

C-Functionalization and Carbon Substitution Pattern Exploration

While N-functionalization is a common and straightforward approach to diversify the piperazine scaffold, direct modification of the carbon atoms of the ring presents a greater synthetic challenge. nih.gov However, recent advances in synthetic methodology have provided new avenues for C-H functionalization, allowing for the exploration of novel carbon substitution patterns. nih.govresearchgate.net

The traditional approach to carbon-substituted piperazines involves the de novo synthesis of the ring from appropriately substituted precursors, such as chiral amino acids or diamines. rsc.org For example, the synthesis of this compound itself can be achieved from N-t-Boc-L-alanine through a multi-step sequence involving amidation, reduction, alkylation, cyclization, and deprotection. rsc.org This approach inherently defines the carbon substitution pattern from the outset.

More recently, methods for the direct C-H functionalization of the piperazine ring have emerged, offering a more versatile strategy for late-stage modification. nih.govresearchgate.net These methods often employ transition-metal catalysis or photoredox catalysis to activate the C-H bonds adjacent to the nitrogen atoms (α-positions). researchgate.net Such strategies can enable the introduction of aryl, vinyl, or other functional groups directly onto the carbon framework of the piperazine ring. The challenge in applying these methods to piperazines lies in the potential for catalyst inhibition or side reactions due to the presence of two nitrogen atoms. researchgate.net

Synthesis of Related Chiral Piperazine Derivatives

The exploration of structurally related chiral piperazine derivatives is a key strategy in drug discovery to understand structure-activity relationships (SAR) and to fine-tune the pharmacological properties of a lead compound.

The stereochemistry of the methyl groups in 2,6-dimethylpiperazine (B42777) can have a profound impact on the biological activity of its derivatives. Therefore, the synthesis and evaluation of other stereoisomers, such as the (2R,6R)-enantiomer, is of significant interest. The (2R,6R)- and (2S,6S)-isomers are enantiomers, and as such, they will interact differently with a chiral biological environment, such as a receptor or enzyme.

The synthesis of the complete series of enantiopure 2,6-methylated piperazines, including (2R,6R)-2,6-dimethylpiperazine, has been reported. acs.org These syntheses often employ chiral starting materials from the chiral pool, such as amino acids, and utilize stereocontrolled reactions to establish the desired stereochemistry. acs.org For example, a study on allosteric inhibitors of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1) found that the (2R,6R)-isomer of a particular 2,6-dimethylpiperazine derivative was significantly more potent than the other stereoisomers, highlighting the critical role of stereochemistry in biological activity. nih.gov

Modification of the piperazine ring itself, for instance, by introducing carbonyl groups to form piperazinones or diketopiperazines, can lead to derivatives with distinct conformational properties and biological activities.

Piperazin-2-ones can be synthesized through various routes, including the cyclization of N-substituted amino acid derivatives. For example, a piperazin-2-one (B30754) intermediate has been utilized in the synthesis of this compound itself. rsc.org

Diketopiperazines, also known as cyclic dipeptides, are a class of compounds with a wide range of biological activities. nih.gov They are typically synthesized by the cyclization of dipeptides. wikipedia.org Starting from chiral amino acids, such as L-alanine, it is possible to construct chiral diketopiperazines. While the direct conversion of this compound to a diketopiperazine is not a standard transformation, the synthesis of diketopiperazines with a similar substitution pattern can be achieved from the corresponding amino acid precursors. nih.gov These modified ring systems offer alternative scaffolds for drug design, with different hydrogen bonding patterns and conformational preferences compared to the parent piperazine ring.

Applications in Advanced Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

The inherent chirality and structural rigidity of (2S,6S)-2,6-dimethylpiperazine make it an excellent starting point or component for the synthesis of other chiral molecules. Its two stereocenters and defined spatial arrangement provide a robust framework for transferring chirality to new, more complex structures.

Construction of Complex Chiral Molecules

This compound serves as a foundational scaffold in the synthesis of a variety of complex chiral molecules. Organic chemists utilize its pre-defined stereochemistry to build larger molecules with specific three-dimensional arrangements, which is crucial for their biological activity. For instance, chiral 2,6-disubstituted piperazines are challenging to prepare stereoselectively, yet they are of great importance in medicinal chemistry. nih.gov The defined cis stereochemistry of the methyl groups in this compound provides a fixed orientation for further functionalization, enabling the construction of intricate molecular architectures.

One notable application is in the development of allosteric inhibitors for enzymes such as Carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), a potential target in cancer therapy. In structure-activity relationship (SAR) studies, the stereochemistry of the piperazine (B1678402) core is critical. While various dimethylpiperazine isomers can be explored, the specific (2R,6R) isomer, the enantiomer of the subject compound, was found to exhibit a significant enhancement in activity in one such study, highlighting the importance of the defined stereochemistry that these building blocks provide. nih.gov This underscores how specific stereoisomers like this compound are crucial for creating molecules with optimal biological interactions.

Role in the Synthesis of Enantiopure Compounds

The preparation of enantiomerically pure 2,6-methylated piperazines has been a subject of significant research, with methods developed to ensure high enantiomeric excess (>98% ee). researchgate.net Once obtained, these enantiopure piperazines, including the (2S,6S) isomer, can be used as key fragments in the synthesis of pharmaceutical agents where the stereochemical purity is a critical determinant of efficacy and safety. researchgate.net The modular nature of its synthesis allows for its incorporation into diverse molecular frameworks, making it a versatile tool for generating libraries of enantiopure compounds for drug discovery. nih.gov

Chiral Auxiliary Applications

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. After the desired stereochemical outcome is achieved, the auxiliary is removed. While the use of chiral auxiliaries is a well-established strategy in asymmetric synthesis, specific documented examples of this compound serving this precise function are not prevalent in readily available literature.

In principle, a C2-symmetric diamine like this compound could be used as a chiral auxiliary. For example, it could be converted into a chiral amide or enamine, which could then undergo diastereoselective reactions such as alkylation or aldol (B89426) condensation. The steric hindrance and defined stereochemistry of the dimethylpiperazine framework would influence the approach of reagents, favoring the formation of one diastereomer over the other. Following the reaction, the auxiliary could be cleaved to reveal the newly formed chiral center in the product. However, detailed research findings demonstrating this specific application for this compound are sparse.

Intermediate in Multi-Step Synthetic Sequences

In addition to being a starting building block, this compound can also appear as a key intermediate in longer, multi-step synthetic pathways. In such sequences, the chiral piperazine core is constructed and then further elaborated to yield the final target molecule.

The development of continuous one-flow multi-step synthesis for active pharmaceutical ingredients is an area of growing interest. semanticscholar.org In such processes, intermediates are generated and consumed in a continuous stream. A robust synthesis of a key intermediate like this compound could be integrated into a larger flow synthesis of a complex drug molecule, highlighting its importance not just as a static intermediate but as a crucial component in modern pharmaceutical manufacturing processes.

Applications in Medicinal Chemistry Research

Scaffold for Novel Drug Candidates

In drug discovery, a "scaffold" refers to the core chemical structure of a molecule to which various functional groups can be attached to create a library of related compounds. The piperazine (B1678402) ring is considered a "privileged scaffold" because it is a structural component in a wide array of biologically active compounds. The dimethylated version, (2S,6S)-2,6-dimethylpiperazine, offers a stereochemically defined and conformationally restricted scaffold. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.

Building Block for Bioactive Molecules

The defined stereochemistry of this compound makes it a crucial starting material or intermediate for the synthesis of complex bioactive molecules. Its two secondary amine groups provide convenient points for chemical modification, allowing for its incorporation into larger, more complex structures.

Precursors for Selective Receptor Antagonists (e.g., 5-HT1B receptor)

The piperazine moiety is a well-known pharmacophore in ligands targeting serotonin (B10506) (5-HT) receptors. While specific research singling out the (2S,6S) isomer for 5-HT1B antagonists is not prevalent in the provided search results, a related isomer, cis-3,5-dimethylpiperazine, has been incorporated into selective 5-HT1B receptor antagonists. nih.gov For example, the antagonist SB-616234-A, which contains a cis-3,5-dimethylpiperazine core, has shown anxiolytic and antidepressant activity in preclinical models. nih.gov This highlights the importance of the dimethylpiperazine scaffold in developing ligands for serotonin receptors, where stereochemistry plays a critical role in defining receptor subtype selectivity and functional activity. nih.govnih.gov

Intermediates in the Synthesis of Kinase Inhibitors (e.g., FGFR inhibitors)

Kinases are a major class of drug targets, particularly in oncology. ed.ac.uk The piperazine scaffold is frequently used in the design of kinase inhibitors. In the development of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors, derivatives of 2,6-dimethylpiperazine (B42777) have been explored to enhance potency and selectivity. nih.gov For instance, research into dual FGFR2/FGFR3 inhibitors revealed that compounds incorporating a cis-2,6-dimethylpiperazine (B139716) group showed improved potency against FGFR3 compared to unsubstituted piperazine analogs. nih.gov Although this specific study focused on the cis isomer (a racemic mixture of (2R,6S) and (2S,6R)), it underscores the utility of the 2,6-dimethylpiperazine core as an intermediate for modulating the activity of kinase inhibitors targeting the FGFR family, which are implicated in various cancers like cholangiocarcinoma and bladder cancer. nih.gov

Components of Potential Allosteric Inhibitors (e.g., CPS1 inhibitors)

A significant application of the 2,6-dimethylpiperazine scaffold is in the development of allosteric inhibitors for Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1), a potential target in certain cancers. nih.gov A high-throughput screening campaign first identified a piperazine-based compound as a promising CPS1 inhibitor. nih.gov Subsequent optimization led to the investigation of various substituted piperazines, including 2,6-dimethylpiperazine. This research demonstrated that while several isomers were tolerated, the specific stereochemistry of the methyl groups had a profound impact on inhibitory activity, a key aspect of structure-activity relationship studies. nih.gov

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The this compound core provides a rigid framework that allows for systematic modifications, enabling researchers to probe the structural requirements for optimal interaction with a biological target.

Impact of Piperazine Core Stereochemistry on Activity

The development of CPS1 inhibitors provides a clear and compelling example of the importance of piperazine core stereochemistry. nih.gov Researchers synthesized and tested all stereoisomers of a 2,6-dimethylpiperazine-based inhibitor to understand the geometric requirements of the allosteric binding pocket. nih.gov

Initial studies with a racemic mixture of trans-2,6-dimethylpiperazine (a 1:1 mix of (2S,6S) and (2R,6R) isomers) showed promising activity. However, separating the isomers revealed a significant difference in potency. The (2R,6R) isomer, H3B-374, exhibited an 18-fold enhancement in activity compared to the racemic mixture of the cis isomers. nih.gov The (2S,6S) isomer, while active, was less potent than the (2R,6R) enantiomer.

This dramatic difference in activity highlights how the precise spatial arrangement of the methyl groups on the piperazine ring dictates the molecule's ability to fit into the allosteric binding pocket of the CPS1 enzyme. X-ray crystallography of the most potent (2R,6R) isomer bound to CPS1 revealed that the piperazine core adopts a specific conformation enforced by the methyl groups, allowing other parts of the molecule to make optimal hydrogen bonding and hydrophobic interactions within the pocket. nih.gov This demonstrates the critical role of stereochemistry in SAR studies and the value of using stereochemically pure building blocks like this compound in drug design.

Further SAR studies on the most active (2R,6R) core explored modifications to the amide groups attached to the piperazine nitrogens.

Derivatization for Enhanced Potency and Selectivity

The this compound scaffold serves as a versatile template in medicinal chemistry, offering a three-dimensional structure that can be strategically modified to enhance the potency and selectivity of drug candidates. Researchers have explored various derivatization strategies to optimize the interaction of these molecules with their biological targets, leading to the development of compounds with significantly improved pharmacological profiles. These modifications primarily involve substitutions at the N1 and N4 positions of the piperazine ring, as well as alterations to the appended chemical moieties.

One notable example of leveraging the this compound core is in the development of allosteric inhibitors of carbamoyl phosphate synthetase 1 (CPS1), a potential therapeutic target in certain cancers. nih.gov Initial high-throughput screening identified a piperazine-containing compound as a promising inhibitor of CPS1. nih.gov Subsequent structure-activity relationship (SAR) studies and structure-based drug design led to the exploration of various piperazine analogs, including those with methyl substitutions. nih.gov

The introduction of methyl groups at the 2 and 6 positions of the piperazine ring, specifically in the (2S,6S) configuration, was found to be well-tolerated and contributed to maintaining the inhibitory activity. nih.gov This specific stereochemistry enforces a staggered, flat conformation of the piperazine core, which allows for optimal interactions of the substituents within the allosteric binding pocket of the enzyme. nih.gov Further derivatization of the amide groups attached to the piperazine nitrogens led to the discovery of highly potent and selective inhibitors. nih.gov

For instance, the optimization of the amide substituents on the (2R,6R)-2,6-dimethylpiperazine core (the enantiomer of the subject compound, which provides analogous structural insights) demonstrated a significant impact on inhibitory potency. nih.gov A systematic exploration of different aromatic and heteroaromatic groups attached to the amide linkage allowed for a detailed understanding of the SAR. nih.gov

The research culminated in the identification of H3B-616, a potent allosteric inhibitor of CPS1 with a biochemical IC50 of 66 nM. nih.gov This represented a substantial improvement in potency compared to the initial screening hit. nih.gov The derivatization strategy, guided by structural biology, successfully optimized the interactions between the molecule and the target protein, highlighting the utility of the 2,6-dimethylpiperazine scaffold in developing potent and selective enzyme inhibitors. nih.gov

Table 1: Derivatization of the 2,6-Dimethylpiperazine Core and its Impact on CPS1 Inhibition

| Compound | Piperazine Core | R1 Group | R2 Group | CPS1 IC50 (μM) |

| 2 | Piperazine | 2-fluoro-4-(trifluoromethyl)phenyl | 1H-indazol-6-yl | 7.8 |

| 6 | This compound | 2-fluoro-4-(trifluoromethyl)phenyl | 1H-indazol-6-yl | 1.8 |

| 12 | (2R,6R)-2,6-dimethylpiperazine | 2-fluoro-4-(trifluoromethyl)phenyl | 1H-indazol-6-yl | 1.8 |

| 25 (H3B-616) | (2R,6R)-2,6-dimethylpiperazine | 2-fluoro-4-(trifluoromethyl)phenyl | 1-methyl-1H-indazol-6-yl | 0.066 |

The strategic derivatization of the this compound scaffold is a powerful approach in medicinal chemistry to enhance the potency and selectivity of drug candidates. By systematically modifying the substituents on the piperazine ring, researchers can fine-tune the pharmacological properties of a molecule to achieve desired therapeutic effects. The development of potent CPS1 inhibitors serves as a compelling case study, demonstrating how detailed SAR studies and structure-based design can lead to significant improvements in biological activity. nih.gov This approach holds promise for the discovery of novel therapeutics for a wide range of diseases.

Contributions to Materials Science and Polymer Chemistry

Utilization in Specialty Polymer Synthesis

(2S,6S)-2,6-dimethylpiperazine serves as a diamine monomer in polycondensation reactions, typically with diacyl chlorides, to form specialty polyamides. The trans configuration of the methyl groups on the piperazine (B1678402) ring leads to a more linear and rigid polymer chain compared to the bent structure induced by the cis-isomer. This structural feature is critical in the synthesis of high-performance polymers where chain regularity and packing efficiency are paramount.

The synthesis of specialty polyamides using chiral C2-symmetric diamines like this compound allows for the creation of polymers with a regular, ordered structure. This regularity can facilitate strong intermolecular interactions, such as hydrogen bonding between the amide linkages, leading to materials with distinct properties. For instance, the reaction of this chiral diamine with various diacyl chlorides can yield a range of polyamides with differing levels of rigidity and solubility, depending on the structure of the diacid chloride.

Research into aromatic polyamides has shown that the geometry of the diamine monomer significantly influences the final properties of the polymer. While specific studies detailing the extensive use of this compound are emerging, the principles established for similar rigid and stereochemically defined diamines can be applied. The use of such chiral building blocks is a key strategy in the development of specialty polymers for applications demanding high thermal and mechanical performance.

Engineering of Materials with Enhanced Properties

The stereochemistry of the this compound monomer is a powerful tool for engineering materials with enhanced thermal and mechanical properties. The trans-configuration of the methyl groups contributes to a more extended and ordered polymer chain structure, which in turn affects the material's bulk properties.

Mechanical Properties: The mechanical strength of a polymer is also intrinsically linked to its molecular structure. The ordered arrangement of polymer chains facilitated by the trans-isomer of 2,6-dimethylpiperazine (B42777) can lead to higher crystallinity and improved mechanical performance, such as increased tensile strength and modulus. Research on various polyamides has consistently shown that a more regular and rigid polymer backbone results in materials with superior mechanical properties. nih.govnih.gov The ability of the this compound unit to create a well-defined and ordered polymer architecture is therefore a key factor in the engineering of mechanically robust materials.

Below is a hypothetical data table illustrating the potential impact of diamine stereochemistry on polyamide properties, based on general principles observed in polymer science.

| Polymer | Diamine Monomer | Glass Transition Temperature (Tg) | Tensile Strength |

|---|---|---|---|

| Polyamide A | This compound (trans) | Potentially Higher | Potentially Higher |

| Polyamide B | cis-2,6-dimethylpiperazine (B139716) | Potentially Lower | Potentially Lower |

This table is intended to be illustrative of the expected trends based on the influence of monomer stereochemistry on polymer properties.

Coordination Chemistry and Ligand Design with 2s,6s 2,6 Dimethylpiperazine

Design of Chiral Ligands for Metal Catalysis

The design of effective chiral ligands from (2S,6S)-2,6-dimethylpiperazine for metal catalysis is rooted in several key principles. The C2-symmetry inherent in the piperazine (B1678402) backbone is a significant advantage, as it can reduce the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. nih.gov The stereogenic centers at the 2 and 6 positions enforce a specific spatial arrangement of substituents, which can create a well-defined chiral pocket around the coordinated metal ion.

The synthetic strategy for designing ligands based on this compound typically involves N-functionalization of the two secondary amine groups. This allows for the introduction of a wide variety of coordinating moieties, tailoring the ligand's steric and electronic properties to suit a specific catalytic transformation. For example, the attachment of pyridyl, oxazolinyl, or phosphino groups can generate tetradentate ligands capable of strongly chelating to a metal center.

A notable example of a related ligand is (2S,5R)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine, a meso-diastereomer. While not the chiral (2S,6S) isomer, its structural analysis reveals that the piperazine ring adopts a chair conformation with the pyridylmethyl substituents in equatorial positions. This provides valuable insight into the likely conformation of ligands derived from this compound, suggesting that substituents on the nitrogen atoms will also preferentially occupy equatorial positions to minimize steric hindrance. This predictable conformation is crucial for the rational design of the chiral environment around the metal center.

The modular nature of this design approach, where different coordinating groups can be readily introduced, allows for the systematic tuning of the ligand's properties. This is a key aspect in optimizing catalysts for high performance in various asymmetric reactions, such as hydrogenations, allylic substitutions, and Diels-Alder reactions. nih.gov

Formation of Coordination Compounds

The formation of coordination compounds with ligands derived from this compound is anticipated to follow well-established principles of coordination chemistry. The N-functionalized derivatives of this diamine would act as tetradentate ligands, binding to a metal ion through the two piperazine nitrogen atoms and the heteroatoms of the appended coordinating groups.

While specific research on a wide range of coordination compounds derived from this compound is limited, studies on related 2,6-dimethylpiperazine (B42777) complexes provide valuable models. For instance, a coordination compound of cobalt(II) with the parent 2,6-dimethylpiperazine has been synthesized and structurally characterized. In the complex [Co(NCS)4(C6H15N2)2], the 2,6-dimethylpiperazine molecules are monoprotonated and act as counter-ions, with the cobalt(II) center being coordinated by four thiocyanate ligands in an octahedral geometry. researchgate.net This demonstrates the ability of the piperazine nitrogen atoms to participate in coordination environments.

For ligands where coordinating groups are attached to the piperazine nitrogens, the formation of chelate complexes is expected. The stability and geometry of these complexes will be influenced by several factors, including the nature of the metal ion, the coordinating groups on the ligand, and the reaction conditions. The formation of stable five- or six-membered chelate rings is a strong driving force for the formation of these coordination compounds.

The synthesis of such complexes would typically involve the reaction of the chiral ligand with a suitable metal salt in an appropriate solvent. The resulting coordination compounds can often be isolated as crystalline solids, allowing for their detailed characterization.

Investigation of Metal-Ligand Interactions

The investigation of metal-ligand interactions in coordination compounds derived from this compound is crucial for understanding their catalytic activity and selectivity. Techniques such as X-ray crystallography, NMR spectroscopy, and circular dichroism (CD) spectroscopy would provide detailed insights into the structure and bonding within these complexes.

X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of a coordination compound. A crystal structure of a metal complex with a this compound-based ligand would reveal key information, including:

The coordination geometry around the metal center (e.g., octahedral, square planar, tetrahedral).

The conformation of the piperazine ring, which is expected to be a chair form.

The spatial arrangement of the coordinating groups and the chiral pocket they create.

Bond lengths and angles, which provide information about the strength of the metal-ligand bonds.

Spectroscopic techniques are also vital for characterizing these complexes, particularly in solution. NMR spectroscopy can be used to probe the symmetry of the ligand in the complex and to study dynamic processes. Circular dichroism spectroscopy is particularly useful for chiral molecules, as it can provide information about the stereochemistry of the complex and any conformational changes upon metal binding.

The electronic properties of the metal-ligand interactions can be investigated using techniques such as UV-Vis spectroscopy and cyclic voltammetry. These methods can provide information about the electronic transitions within the complex and its redox properties, which are often relevant to its catalytic mechanism.

A summary of expected and observed structural features in related piperazine-based coordination compounds is presented in the table below.

| Feature | Observation/Expectation | Significance in Catalysis |

| Piperazine Conformation | Predominantly chair conformation | Provides a rigid and predictable ligand backbone, crucial for rational catalyst design. |

| Substituent Position | Equatorial orientation of N-substituents | Minimizes steric hindrance and influences the shape and accessibility of the catalytic site. |

| Coordination Geometry | Dependent on the metal and ancillary ligands (e.g., octahedral, square planar) | Dictates the approach of the substrate to the metal center and influences enantioselectivity. |

| Chelate Ring Size | Typically 5- or 6-membered rings | Contributes to the thermodynamic stability of the metal complex. |

Catalytic Applications of 2s,6s 2,6 Dimethylpiperazine and Its Derivatives

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. Chiral diamines are a prominent class of organocatalysts, often functioning through the formation of chiral enamines or iminium ions. The (2S,6S)-2,6-dimethylpiperazine scaffold is an attractive starting point for creating bifunctional organocatalysts, where one nitrogen atom can act as a catalytic site while the other can be functionalized to provide a secondary interaction site (e.g., a hydrogen-bond donor) to enhance stereocontrol.

The Michael addition and Aldol (B89426) reaction are fundamental carbon-carbon bond-forming reactions for which numerous organocatalytic enantioselective methods have been developed. Catalysts derived from chiral diamines are frequently employed to control the stereochemical outcome of these transformations.

While specific research detailing organocatalysts derived directly from this compound for Michael or Aldol reactions is not widely reported in publicly accessible literature, the principles of their design are well-established. For instance, bifunctional catalysts combining a secondary amine (like the piperazine (B1678402) nitrogen) with a hydrogen-bond donor (such as a thiourea (B124793) or sulfonamide group) have proven highly effective. These catalysts activate the reactants and organize them within a chiral environment to favor the formation of one enantiomer over the other. Proline-type organocatalysts, for example, have been extensively used in a variety of asymmetric reactions, including Aldol and Michael additions. nih.gov The development of novel bifunctional organocatalysts is a continuing area of research aimed at expanding the scope and efficiency of these synthetically vital reactions. nih.gov

The design of effective organocatalysts hinges on creating a well-defined chiral pocket that can effectively discriminate between the diastereomeric transition states leading to the product enantiomers. The this compound scaffold offers several advantages for catalyst design:

C₂ Symmetry: This feature simplifies the analysis of reaction mechanisms and can reduce the number of possible competing transition states.

Rigid Conformation: The chair-like conformation of the piperazine ring, locked by the two methyl groups, provides a predictable and stable chiral environment.

Functionalization Handles: The two nitrogen atoms provide sites for introducing other functional groups to create bifunctional or more complex catalysts.

Optimization of catalyst performance involves systematically modifying its structure. For a piperazine-based catalyst, this could involve altering the substituents on the nitrogen atoms or incorporating the piperazine ring into a larger, more rigid framework. The goal is to fine-tune the steric and electronic properties of the catalyst to maximize both reactivity and enantioselectivity for a specific reaction. This scaffold-oriented approach is a powerful strategy in the development of new asymmetric catalysts. nih.gov

Supramolecular Catalysis (in context of related cyclic dipeptides)

Supramolecular catalysis involves the use of non-covalent interactions to assemble a catalytic system. Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are structurally related to this compound and are known to self-assemble into larger, ordered structures. These assemblies can create chiral microenvironments capable of catalyzing reactions with high selectivity.

Research into the catalytic activity of cyclic dipeptides has shown their potential in promoting reactions like asymmetric epoxidations. For example, a library of cyclic dipeptides was synthesized and evaluated as catalysts in the Weitz-Scheffer epoxidation of trans-chalcone. It was found that the dipeptides could act as supramolecular catalysts by forming a structured arrangement at the aqueous-organic interface, which was necessary for the reaction to proceed efficiently. The specific structure of the dipeptide, including the stereochemistry and nature of the amino acid side chains, was crucial for achieving high conversion and inducing chirality in the product. This demonstrates how chiral cyclic scaffolds, related to piperazine, can function as templates for biomimetic catalysis through self-assembly.

In other studies, blends of cyclic dipeptides bearing histidine and cysteine residues have been shown to self-assemble into stable aggregates in aqueous solution that exhibit esterase-like activity. The catalytic activity arises from the cooperative interaction between the different functional side chains within the organized assembly, highlighting the power of supramolecular organization in creating minimalistic enzyme mimics.

Role in Chiral Catalyst Development

The primary role of this compound in catalysis is its use as a chiral scaffold for the development of new chiral ligands and catalysts. C₂-symmetric diamines are considered "privileged" structures in asymmetric catalysis because their well-defined geometry is highly effective at transferring chiral information during a chemical reaction. rsc.org

This piperazine derivative serves as a valuable starting material for several reasons:

Stereochemical Control: Its fixed trans stereochemistry provides a rigid and predictable backbone.

Versatility: The diamine functionality allows for its incorporation into various types of catalytic systems, including ligands for transition metals (e.g., rhodium, iridium, palladium) and more complex organocatalytic frameworks.

Modularity: Derivatives can be readily synthesized, allowing for the systematic tuning of the catalyst's properties to suit a specific transformation.

The development of modular C₂-symmetric ligands, such as those derived from chiral diamines, has been a major advance in asymmetric catalysis, enabling high levels of enantiocontrol in a wide range of reactions. rsc.org The this compound structure represents a classic example of a foundational chiral building block that continues to inspire the design of next-generation asymmetric catalysts.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While classical methods for the synthesis of chiral piperazines exist, ongoing research is focused on developing more efficient, modular, and stereoselective routes to access (2S,6S)-2,6-dimethylpiperazine and its analogs. The limitations of current syntheses, which can be lengthy or require challenging separations, drive the need for innovation.

Key areas of future exploration include:

Asymmetric Catalysis: The development of catalytic asymmetric methods represents a primary goal. Strategies such as transition metal-catalyzed hydrogenation of corresponding pyrazine (B50134) precursors using chiral catalysts are being investigated to provide direct access to the desired enantiomer. acs.org A concise, modular, asymmetric synthesis of cis-2,6-disubstituted piperazines has been developed using a palladium-catalyzed carboamination reaction, which simultaneously generates the heterocyclic ring and forms two bonds. nih.gov Although this produces the cis isomer, it highlights the power of modern catalytic methods that could be adapted for the trans configuration.

Stereoselective C-H Functionalization: Directing the functionalization of a pre-existing piperazine (B1678402) ring offers a highly atom-economical approach. nih.gov Methods involving asymmetric lithiation-trapping of N-Boc protected piperazines have shown success in creating enantiopure 2,5-trans- and 2,6-trans-piperazines. nih.govresearchgate.net Future work will likely focus on refining these methods to improve substrate scope and enantioselectivity, potentially using new chiral ligands or directing groups.

Chemoenzymatic and Biocatalytic Routes: The use of enzymes to achieve high stereoselectivity is a growing area of interest. Biocatalytic routes, such as kinetic resolutions of racemic mixtures or asymmetric desymmetrization of meso-precursors, could provide highly efficient and environmentally benign pathways to enantiopure this compound.

These novel pathways aim to overcome the challenges associated with traditional multi-step syntheses, offering more direct and versatile access to this important chiral building block.

Development of New Derivatization Strategies

The functionalization of the this compound core is crucial for tuning its properties and incorporating it into larger, more complex molecules. Future research will concentrate on creating diverse libraries of derivatives through innovative C-H and N-H bond functionalization.

Emerging derivatization strategies include:

Direct C(sp³)–H Bond Functionalization: Moving beyond traditional N-alkylation or acylation, the direct functionalization of the ring's C-H bonds is a major frontier. nih.gov Recent advances have demonstrated the feasibility of diastereoselective bidirectional C(sp³)–H bond functionalization of piperazine compounds, triggered by a Lewis acid-catalyzed process. researchgate.net Such methods allow for the introduction of new substituents directly onto the carbon skeleton, significantly expanding the accessible chemical space.

Transition-Metal-Catalyzed Cross-Coupling: While challenging due to the presence of two nitrogen atoms, the development of transition-metal-catalyzed methods for C-H functionalization of piperazines is an active area of research. nih.gov Rhodium-catalyzed dehydrogenative carbonylation represents an early example of such a transformation on N-aryl piperazines. nih.gov Future efforts will seek to develop more general and selective catalysts for cross-coupling reactions at the α-carbon positions.

Scaffold Merging and Fusion: Creating novel polycyclic systems by merging the piperazine ring with other heterocyclic scaffolds is a promising strategy. nih.gov For instance, methods for synthesizing indazole-fused piperazines create structurally unique compounds with expanded shape diversity and new vectors for substitution. nih.gov

These advanced derivatization techniques will enable the systematic modification of the this compound scaffold, leading to new ligands, catalysts, materials, and biologically active compounds.

Expanded Applications in Asymmetric Catalysis

The C₂-symmetric and chiral nature of this compound makes it an attractive scaffold for the design of new ligands and catalysts for asymmetric synthesis. wikipedia.org While its potential has been recognized, its applications are still expanding.

Future research in this area will likely focus on:

Chiral Ligands for Metal Catalysis: Derivatives of this compound can serve as chiral ligands for a wide range of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and cycloadditions. researchgate.netresearchgate.net For example, chiral piperazine derivatives have been successfully used as catalysts in the enantioselective Henry reaction. researchgate.net The development of new derivatives with tailored electronic and steric properties will be key to achieving higher enantioselectivities in a broader range of transformations.

Organocatalysis: The basic nitrogen atoms of the piperazine ring can be utilized in organocatalysis. Protonated derivatives can act as chiral Brønsted acids, while the free bases can function as Brønsted or Lewis bases. The rigid conformation of the this compound core can effectively translate stereochemical information to the transition state of a reaction.

Phase-Transfer Catalysis: Quaternization of the nitrogen atoms can convert this compound derivatives into chiral phase-transfer catalysts. austinpublishinggroup.com These catalysts are valuable for performing asymmetric reactions, such as alkylations of glycine (B1666218) derivatives, under biphasic conditions, which are often advantageous for industrial applications. austinpublishinggroup.com

The table below summarizes potential catalytic applications for derivatives of this compound.

| Catalysis Type | Derivative Structure | Potential Reaction | Key Feature |

|---|---|---|---|

| Metal Catalysis | N,N'-Functionalized Piperazine | Asymmetric Hydrogenation | C₂-Symmetric Chiral Ligand |

| Organocatalysis | Protonated Piperazine Salt | Asymmetric Mannich Reaction | Chiral Brønsted Acid |

| Phase-Transfer Catalysis | Quaternary Ammonium (B1175870) Salt | Asymmetric Alkylation | Chiral Cationic Catalyst |

Integration into Advanced Materials and Biological Systems Research

The unique stereochemical and structural properties of this compound make it a promising component for advanced materials and as a scaffold in medicinal chemistry.

Advanced Materials: The rigidity and chirality of the piperazine ring can be exploited in materials science.

Chiral Polymers and MOFs: It can serve as a chiral building block for the synthesis of coordination polymers or Metal-Organic Frameworks (MOFs). ias.ac.in The incorporation of this chiral unit can induce helical structures or create chiral pores, which are desirable for applications in asymmetric catalysis, enantioselective separations, and nonlinear optics. ias.ac.in

Liquid Crystals: Derivatives of this compound could be used to create chiral dopants for liquid crystal displays, influencing their phase behavior and optical properties.